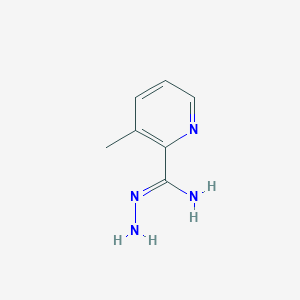

3-Methylpicolinimidohydrazide

CAS No.: 411210-74-7

Cat. No.: VC2861179

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 411210-74-7 |

|---|---|

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | N'-amino-3-methylpyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |

| Standard InChI Key | XEIPVJRVSCXBKP-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(N=CC=C1)/C(=N/N)/N |

| SMILES | CC1=C(N=CC=C1)C(=NN)N |

| Canonical SMILES | CC1=C(N=CC=C1)C(=NN)N |

Introduction

Structural Characteristics and Basic Properties

Chemical Structure and Classification

3-Methylpicolinimidohydrazide belongs to the family of pyridine derivatives, specifically related to picolinamides and picolinic hydrazides. The structure consists of a pyridine ring with a methyl group at the 3-position and an imidohydrazide functional group attached at the 2-position. This compound shares structural similarities with 3-methylpicolinamide (3-methylpyridine-2-carboxamide), which has a molecular formula of C₇H₈N₂O and molecular weight of 136.15 g/mol . The addition of a hydrazide moiety to the basic picolinamide structure results in the formation of this more complex derivative.

The chemical structure of 3-methylpicolinimidohydrazide features several key functional groups that contribute to its chemical behavior and reactivity. The pyridine ring serves as the heterocyclic core structure, while the imidohydrazide group provides multiple sites for hydrogen bonding and coordination chemistry. The methyl group at position 3 adds steric effects and impacts the electron distribution within the molecule.

Physicochemical Properties

Based on structural analogs and related compounds, 3-methylpicolinimidohydrazide likely exhibits several characteristic physicochemical properties. The presence of multiple nitrogen atoms in the structure suggests high hydrogen bond-accepting and donating capacity, which would impact its solubility profile. Compounds with similar structures, such as 2-picolinyl hydrazide (C₆H₇N₃O), have a molecular weight of 137.14 g/mol , suggesting that 3-methylpicolinimidohydrazide would have a slightly higher molecular weight due to the additional methyl group.

The compound likely exists as a crystalline solid at room temperature with moderate solubility in polar protic solvents such as methanol and water, similar to other picolinamide derivatives. The presence of multiple nitrogen atoms would contribute to its basic character, potentially allowing it to form stable salts with acids.

Synthesis and Reaction Pathways

Reactivity Patterns

Based on the reactivity of structurally similar compounds, 3-methylpicolinimidohydrazide would likely demonstrate several characteristic reaction patterns. The pyridine nitrogen can act as a nucleophile in various reactions, while the hydrazide moiety can participate in condensation reactions with aldehydes and ketones.

Research on related compounds indicates that picolinamides can undergo unexpected transformations when treated with specific reagents. For instance, the reaction of picolinamides with 1,3-propanesultone in methanol followed by treatment with ketones can lead to the formation of heterocyclic salts containing imidazolidin-4-one rings . Similar reactivity might be expected for 3-methylpicolinimidohydrazide, potentially leading to novel heterocyclic structures.

The compound may also exhibit coordination chemistry properties due to the presence of multiple nitrogen atoms that can act as electron donors to metal centers. This property is frequently observed in similar pyridine derivatives and hydrazides, making them useful ligands in coordination chemistry.

Acylhydrazone-based compounds derived from picolinic hydrazide have been investigated as fluorescent probes for metal ion detection, particularly aluminum (Al³⁺) . These compounds function through excited-state intramolecular proton transfer (ESIPT) and photo-induced electron transfer (PET) processes, demonstrating high selectivity and sensitivity.

Additionally, metal complexes of hydrazones derived from picolinic hydrazide have been studied for their biological activities. For example, trivalent Cr(III) and divalent Mn(II) and Cu(II) complexes containing hydrazone ligands derived from picolinohydrazide and O-vanillin have been synthesized and characterized . These complexes have demonstrated promising antibacterial and antioxidant activities, suggesting potential therapeutic applications.

Applications in Organic Synthesis

3-Methylpicolinimidohydrazide and related compounds serve as valuable building blocks in organic synthesis, particularly in the preparation of heterocyclic compounds. The reactivity of the hydrazide functionality allows for the creation of various nitrogen-containing heterocycles through condensation and cyclization reactions.

Research on picolinamides has revealed interesting transformations leading to novel heterocyclic systems. For instance, reactions of picolinamides with ketones can produce imidazolidin-4-ones with unique structural features . Similar reactivity patterns could be exploited using 3-methylpicolinimidohydrazide to access diverse heterocyclic scaffolds.

Analytical Applications

Compounds with structural features similar to 3-methylpicolinimidohydrazide have been developed as selective fluorescent probes for metal ion detection. The ability to form stable complexes with various metal ions makes these compounds valuable tools in analytical chemistry.

For example, an (8-hydroxyquinolin-2-yl)methylene picolinohydrazide derivative has been successfully synthesized and characterized as a highly selective fluorescent probe for Co²⁺ detection in aqueous media . This probe displays excellent selectivity, high sensitivity, rapid response, and good anti-interference ability within a wide pH range, making it potentially applicable for the detection of Co²⁺ in environmental samples.

Comparative Analysis with Related Compounds

Structural Comparison

Table 1 presents a comparative analysis of 3-methylpicolinimidohydrazide with structurally related compounds, highlighting key molecular features that influence their properties and applications.

*Estimated value based on structural composition

The structural variations among these compounds result in different physicochemical properties and reactivity patterns. The presence of additional nitrogen atoms in the imidohydrazide moiety of 3-methylpicolinimidohydrazide would likely enhance its hydrogen bonding capabilities and influence its coordination chemistry with metal ions.

Reactivity Comparison

The reactivity profiles of these related compounds share similarities but also exhibit distinctive patterns based on their structural features. Table 2 summarizes key reactivity characteristics observed in these compounds.

The reactivity with carbonyl compounds, particularly ketones, represents an important characteristic of these compounds. Picolinamides have been shown to undergo complex transformations when treated with ketones under specific conditions, leading to the formation of imidazolidin-4-one rings . The enhanced nucleophilicity of the hydrazide functionality in 3-methylpicolinimidohydrazide would likely result in more facile reactions with carbonyl compounds.

Current Research Trends and Future Perspectives

Recent Developments

Recent research has focused on exploring the applications of pyridine derivatives, including those structurally related to 3-methylpicolinimidohydrazide, in various fields. A notable trend is the development of these compounds as selective sensors for metal ions. The synthesis of acylhydrazone-based fluorescent probes derived from picolinic hydrazide represents a significant advancement in this area .

Another important research direction involves the exploration of novel heterocyclic systems derived from picolinamides and related compounds. The discovery of unexpected chemical transformations leading to imidazolidin-4-ones with unique structural features highlights the synthetic potential of these compounds .

Future Research Directions

Future research on 3-methylpicolinimidohydrazide and related compounds may focus on several promising directions:

-

Development of more selective and sensitive fluorescent probes for metal ion detection in environmental and biological samples

-

Exploration of the biological activities of these compounds and their metal complexes

-

Investigation of novel synthetic methodologies to access complex nitrogen heterocycles

-

Application in coordination chemistry and supramolecular systems

The diverse structural features and reactivity patterns of 3-methylpicolinimidohydrazide make it a promising candidate for further exploration in these areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume